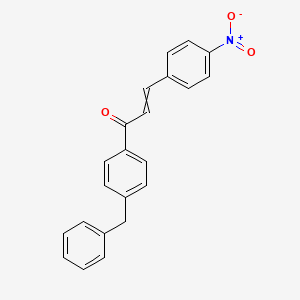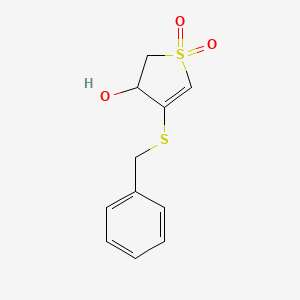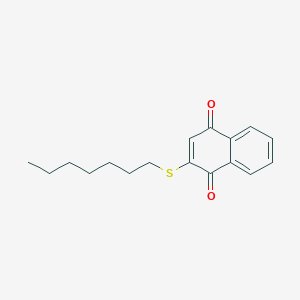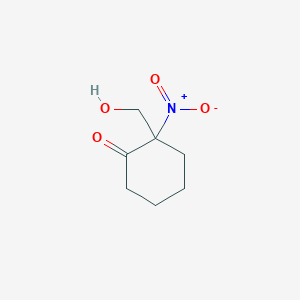![molecular formula C14H22O2S B14402013 {1-[(Butan-2-yl)sulfanyl]-2,2-dimethoxyethyl}benzene CAS No. 88218-91-1](/img/structure/B14402013.png)
{1-[(Butan-2-yl)sulfanyl]-2,2-dimethoxyethyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{1-[(Butan-2-yl)sulfanyl]-2,2-dimethoxyethyl}benzene is an organic compound that features a benzene ring substituted with a butan-2-yl sulfanyl group and a 2,2-dimethoxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(Butan-2-yl)sulfanyl]-2,2-dimethoxyethyl}benzene typically involves the following steps:
Formation of the Butan-2-yl Sulfanyl Group: This can be achieved by reacting butan-2-yl halide with a thiol compound under basic conditions to form the butan-2-yl sulfanyl group.
Attachment to Benzene Ring: The butan-2-yl sulfanyl group is then attached to the benzene ring through a substitution reaction, often using a Friedel-Crafts alkylation process.
Introduction of the 2,2-Dimethoxyethyl Group: This step involves the reaction of the benzene derivative with a suitable reagent, such as dimethoxyethane, under acidic conditions to introduce the 2,2-dimethoxyethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: {1-[(Butan-2-yl)sulfanyl]-2,2-dimethoxyethyl}benzene can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or further to a hydrocarbon, using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, hydrocarbons.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
{1-[(Butan-2-yl)sulfanyl]-2,2-dimethoxyethyl}benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of {1-[(Butan-2-yl)sulfanyl]-2,2-dimethoxyethyl}benzene involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. The dimethoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[(Butan-2-yl)sulfanyl]hexane: Similar structure but with a hexane chain instead of a benzene ring.
1-[(Butan-2-yl)sulfanyl]octane: Similar structure but with an octane chain instead of a benzene ring.
Uniqueness
{1-[(Butan-2-yl)sulfanyl]-2,2-dimethoxyethyl}benzene is unique due to the presence of both the sulfanyl and dimethoxyethyl groups attached to a benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
88218-91-1 |
|---|---|
Formule moléculaire |
C14H22O2S |
Poids moléculaire |
254.39 g/mol |
Nom IUPAC |
(1-butan-2-ylsulfanyl-2,2-dimethoxyethyl)benzene |
InChI |
InChI=1S/C14H22O2S/c1-5-11(2)17-13(14(15-3)16-4)12-9-7-6-8-10-12/h6-11,13-14H,5H2,1-4H3 |
Clé InChI |
FSWFMDLUFYWMKW-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)SC(C1=CC=CC=C1)C(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8,8-Dimethyl-1-azabicyclo[5.2.0]nonan-9-one](/img/structure/B14401939.png)

![N,N-Dicyclohexyl-N'-[4-(4-nitroanilino)phenyl]thiourea](/img/structure/B14401949.png)
![[2,2'-Binaphthalene]-8,8'(5H,5'H)-dione, 6,6',7,7'-tetrahydro-](/img/structure/B14401954.png)

![5-Phenyl-2-[(propan-2-yl)amino]cyclohexan-1-ol](/img/structure/B14401961.png)





![N,N-Diethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-amine](/img/structure/B14401990.png)

